1-Methyl-2-(3-nitrophenyl)-1H-pyrrole
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Overview
Description
1-Methyl-2-(3-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-nitrophenyl)-1H-pyrrole typically involves the reaction of 3-nitrobenzaldehyde with methylpyrrole under acidic or basic conditions. One common method is the condensation reaction using an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(3-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, nitric acid.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Methyl-2-(3-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in interactions with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(4-nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the para position.
1-Methyl-2-(2-nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the ortho position.
1-Methyl-2-phenyl-1H-pyrrole: Lacks the nitro group, resulting in different chemical properties.
Uniqueness
1-Methyl-2-(3-nitrophenyl)-1H-pyrrole is unique due to the presence of the nitro group at the meta position, which influences its reactivity and biological activity. This specific substitution pattern can result in distinct chemical and biological properties compared to its isomers and other related compounds.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-2-(3-nitrophenyl)pyrrole |
InChI |
InChI=1S/C11H10N2O2/c1-12-7-3-6-11(12)9-4-2-5-10(8-9)13(14)15/h2-8H,1H3 |
InChI Key |
FHCRKEROQICYRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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